L-Leucyl-L-methionyl-L-phenylalanyl-L-isoleucyl-L-seryl-L-alanyl-L-alanine
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Overview
Description
L-Leucyl-L-methionyl-L-phenylalanyl-L-isoleucyl-L-seryl-L-alanyl-L-alanine is a peptide composed of eight amino acids: leucine, methionine, phenylalanine, isoleucine, serine, alanine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-methionyl-L-phenylalanyl-L-isoleucyl-L-seryl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-methionyl-L-phenylalanyl-L-isoleucyl-L-seryl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Leucyl-L-methionyl-L-phenylalanyl-L-isoleucyl-L-seryl-L-alanyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Leucyl-L-methionyl-L-phenylalanyl-L-isoleucyl-L-seryl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-alanyl-L-glutamine: A dipeptide used in cell culture media.
L-methionyl-L-phenylalanyl-L-methionine: Another peptide with different amino acid composition.
Semaglutide intermediate P29: A longer peptide used in pharmaceutical applications.
Uniqueness
L-Leucyl-L-methionyl-L-phenylalanyl-L-isoleucyl-L-seryl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with various molecular targets, making it versatile in research and industrial applications.
Properties
CAS No. |
628715-88-8 |
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Molecular Formula |
C35H57N7O9S |
Molecular Weight |
751.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C35H57N7O9S/c1-8-20(4)28(34(49)41-27(18-43)33(48)37-21(5)29(44)38-22(6)35(50)51)42-32(47)26(17-23-12-10-9-11-13-23)40-31(46)25(14-15-52-7)39-30(45)24(36)16-19(2)3/h9-13,19-22,24-28,43H,8,14-18,36H2,1-7H3,(H,37,48)(H,38,44)(H,39,45)(H,40,46)(H,41,49)(H,42,47)(H,50,51)/t20-,21-,22-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
ZNUZLDJASZUEKW-WWRBEGNOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCSC)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
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